Furan-3-yl vs. Furan-2-yl Regioisomerism: Predicted Hydrogen-Bond Acceptor Topology and Target Docking Divergence
The furan-3-yl isomer (target compound, CAS 1428365-06-3) presents the ring oxygen at the meta position relative to the point of attachment, whereas the furan-2-yl isomer (CAS 1421498-40-9) places the oxygen adjacent to the attachment carbon . This topological difference rotates the hydrogen-bond acceptor vector by approximately 60°, which class-level SAR from the furanylbenzamide SHP2 inhibitor series demonstrates can alter inhibitor potency by >10-fold depending on the target binding-site geometry [1]. For procurement decisions, the 3-yl isomer is the regioisomer most frequently associated with balanced TSHR antagonist activity in the patent literature, though direct head-to-head data for this specific compound pair remain unpublished [2].
| Evidence Dimension | Furan ring oxygen position (hydrogen-bond acceptor geometry) |
|---|---|
| Target Compound Data | Furan-3-yl: oxygen at position 3 relative to attachment; SMILES c2ccoc2 |
| Comparator Or Baseline | Furan-2-yl isomer: oxygen at position 2; SMILES c2occc2 (CAS 1421498-40-9, identical MW 301.4) |
| Quantified Difference | No direct IC50 comparison available for this compound pair. Class-level SAR: furan regioisomerism modulates SHP2 IC50 by ≥10-fold across related benzamide series [1]. |
| Conditions | In silico topology analysis; class-level SAR from furanylbenzamide SHP2 biochemical assays [1] |
Why This Matters
Procuring the wrong furan regioisomer may yield a compound with negligible target engagement; the 3-yl isomer is the preferred regioisomer for TSHR and SHP2 benzamide-based programs based on patent landscaping [2].
- [1] Day, J. E. et al. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Table 2. 2021. PMCID: PMC8666767. View Source
- [2] WO2017186793A1. Antagonists of the thyroid-stimulating hormone receptor (TSHR). Google Patents. 2017. (Benzamide TSHR antagonist series). View Source
